molecular formula C15H14N2Na2O6S2 B12435082 Ticarcillin (disodium)

Ticarcillin (disodium)

Cat. No.: B12435082
M. Wt: 428.4 g/mol
InChI Key: ZBBCUBMBMZNEME-UBXQQCHXSA-L
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Biological Activity

Ticarcillin (disodium) is a semi-synthetic antibiotic belonging to the carboxypenicillin family and is classified as a broad-spectrum β-lactam antibiotic. It exhibits significant bactericidal activity against a variety of gram-positive and gram-negative bacteria, with particular efficacy against Pseudomonas aeruginosa. This article explores the biological activity of Ticarcillin, including its mechanism of action, spectrum of activity, pharmacokinetics, clinical case studies, and relevant research findings.

Ticarcillin exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It does this by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan cross-linking in the bacterial cell wall. This inhibition leads to weakened cell walls, resulting in cell lysis and death during bacterial division .

Spectrum of Activity

Ticarcillin has a broad spectrum of activity, effective against:

  • Gram-positive bacteria : Includes Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Particularly effective against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.

However, Ticarcillin is susceptible to degradation by β-lactamases produced by some bacteria, which limits its effectiveness against certain strains that express these enzymes. When combined with clavulanate potassium (as in Timentin), its spectrum is significantly enhanced due to clavulanate's ability to inhibit β-lactamase activity .

Pharmacokinetics

  • Absorption : Administered intravenously, Ticarcillin achieves peak serum concentrations rapidly.
  • Half-life : Approximately 1.1 hours in healthy adults.
  • Protein Binding : About 45% of Ticarcillin binds to plasma proteins.
  • Elimination : Primarily excreted unchanged in urine .

Case Studies

  • Granulocytopenia in Cystic Fibrosis Patient :
    A case reported a child with cystic fibrosis who developed granulocytopenia during Ticarcillin therapy. This adverse effect highlights the importance of monitoring blood counts during treatment with Ticarcillin, especially in vulnerable populations .
  • Combination Therapy Efficacy :
    In a study involving 46 patients receiving Ticarcillin-clavulanate therapy, significant clinical improvements were noted in infections caused by resistant organisms. The combination therapy was particularly effective in managing severe infections where monotherapy had failed .

Research Findings

Recent studies have further elucidated the efficacy and safety profile of Ticarcillin:

  • In Vitro Studies : Research demonstrated that Ticarcillin retains significant activity against strains of Pseudomonas aeruginosa resistant to other antibiotics when used in combination with clavulanate .
  • Clinical Trials : Trials indicate that Ticarcillin is effective for treating mixed infections due to its broad spectrum and can be used as empirical therapy prior to definitive microbiological diagnosis .

Summary Table of Biological Activity

ParameterDetails
Class β-lactam antibiotic
Mechanism of Action Inhibition of peptidoglycan cross-linking
Spectrum of Activity Broad; effective against gram-positive & gram-negative bacteria
Half-life 1.1 hours
Protein Binding ~45%
Common Side Effects Granulocytopenia, hypersensitivity reactions

Properties

Molecular Formula

C15H14N2Na2O6S2

Molecular Weight

428.4 g/mol

IUPAC Name

disodium;(2S,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9+,12-;;/m1../s1

InChI Key

ZBBCUBMBMZNEME-UBXQQCHXSA-L

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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